molecular formula C15H12Cl2N2O2 B5127606 N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide

N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide

Cat. No. B5127606
M. Wt: 323.2 g/mol
InChI Key: YOWPBZDLRNEAKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide, also known as CB-1 antagonist, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective antagonist of the CB-1 receptor, which is a G-protein-coupled receptor that is primarily found in the central nervous system. The CB-1 receptor is known to play a key role in the regulation of appetite, mood, and pain perception, making CB-1 antagonists a promising target for the treatment of a variety of conditions.

Mechanism of Action

The N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide receptor is primarily found in the central nervous system and is known to play a key role in the regulation of appetite, mood, and pain perception. This compound antagonists work by blocking the activation of the this compound receptor, which reduces the release of neurotransmitters such as dopamine and serotonin. This leads to a reduction in appetite and food intake, as well as a reduction in pain and anxiety.
Biochemical and Physiological Effects:
This compound antagonists have been shown to have a number of biochemical and physiological effects. In preclinical studies, this compound antagonists have been shown to reduce food intake and body weight, as well as improve glucose metabolism and insulin sensitivity. In addition, this compound antagonists have been shown to reduce anxiety and depression-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists in lab experiments is their well-established mechanism of action. This compound antagonists have been extensively studied and their effects are well-understood, making them a reliable tool for researchers. However, one limitation of using this compound antagonists is their potential for off-target effects. This compound antagonists may interact with other receptors in addition to the this compound receptor, which could complicate the interpretation of experimental results.

Future Directions

There are a number of future directions for research on N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists. One area of interest is the development of more selective this compound antagonists that have fewer off-target effects. In addition, researchers are exploring the potential use of this compound antagonists in the treatment of a variety of conditions, including obesity, addiction, and anxiety. Finally, researchers are investigating the potential use of this compound antagonists in combination with other drugs to enhance their therapeutic effects.

Synthesis Methods

The synthesis of N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide involves the reaction of 2-chlorobenzylamine with 2-chlorophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using standard chromatographic techniques. The synthesis of this compound has been well-established and is easily reproducible.

Scientific Research Applications

N-(2-chlorobenzyl)-N'-(2-chlorophenyl)ethanediamide antagonists have been extensively studied for their potential therapeutic applications. One of the most promising areas of research is in the treatment of obesity and related metabolic disorders. This compound antagonists have been shown to reduce food intake and body weight in preclinical studies, making them a potential treatment option for obesity. In addition, this compound antagonists have been studied for their potential use in the treatment of addiction, anxiety, and depression.

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[(2-chlorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O2/c16-11-6-2-1-5-10(11)9-18-14(20)15(21)19-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWPBZDLRNEAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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